molecular formula C9H11N3 B7844601 (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine

Cat. No.: B7844601
M. Wt: 161.20 g/mol
InChI Key: YWVOZRKEWRXUNP-UHFFFAOYSA-N
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Description

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: is a chemical compound with the molecular formula C9H11N3 It belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methylpyridine with an appropriate imidazole derivative in the presence of a catalyst can yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Ensuring high purity and yield is crucial for industrial applications.

Chemical Reactions Analysis

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

  • Reduction: Reduction reactions can be performed to obtain different derivatives or intermediates.

  • Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Imidazo[1,2-a]pyridine derivatives with various oxidation states.

  • Reduction: Reduced forms of the compound, which may have different biological activities.

  • Substitution: Derivatives with different functional groups, potentially altering their chemical properties and applications.

Scientific Research Applications

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:

  • 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine: Similar structure but different position of the methyl group.

  • 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: Another positional isomer with potential differences in biological activity.

These compounds share structural similarities but may exhibit different properties and applications due to variations in their molecular structure.

Biological Activity

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine, a derivative of imidazo-pyridine, has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a methyl group at the 3-position of the imidazo ring and an amine functional group. Research indicates that it may exhibit significant antiviral and anticancer properties, making it a subject of various studies.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

  • Antiviral Activity :
    • The compound has shown promise as an inhibitor against viruses such as HIV, herpes simplex virus (HSV), and influenza. It operates by interfering with viral replication and entry into host cells.
    • In vitro assays have been conducted to evaluate its antiviral efficacy, focusing on viral replication inhibition and cytotoxicity profiles.
  • Anticancer Properties :
    • A study on various imidazo[1,2-a]pyridines found that some derivatives exhibited significant activity against colon cancer cell lines (HT-29 and Caco-2) without causing notable toxicity to normal white blood cells. The mechanism involved the initiation of apoptosis through cytochrome c release and caspase activation .
    • The compound's structure suggests potential interactions with signaling pathways relevant to cancer progression, such as the Wnt/β-catenin signaling pathway .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Viral Inhibition : The compound may inhibit viral enzymes or block receptor sites critical for viral entry into host cells.
  • Cancer Cell Death : In cancer models, it appears to induce apoptosis via mitochondrial pathways, leading to the activation of caspases that mediate cell death processes.

Case Studies

Several studies have provided insights into the biological activity of this compound:

StudyFocusFindings
Antiviral TestingDemonstrated significant inhibition of viral replication in cell-based assays.
Cancer Cell LinesInduced apoptosis in HT-29 and Caco-2 cells through cytochrome c release and caspase activation.
Signaling PathwaysHighlighted potential for inhibiting the HGF/c-Met pathway, relevant for cancer treatment.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for the creation of targeted derivatives. These derivatives may enhance its biological activity or provide new therapeutic avenues.

Synthesis Methods

Common methods include:

  • Multicomponent coupling reactions.
  • Solvent-free synthesis techniques that improve yield and reduce environmental impact.

Properties

IUPAC Name

(3-methylimidazo[1,2-a]pyridin-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-5-11-9-3-2-8(4-10)6-12(7)9/h2-3,5-6H,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVOZRKEWRXUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-methylimidazo[1,2-a]pyridine-6-carbonitrile (6-2) (200 mg, 1.27 mmol) in methanol (30 mL) were added Raney nickel (slurry in water, 100 mg) and 1N ammonia. The reaction mixture was stirred under H2 for 2 h, then filtered and concentrated to afford the title compound (200 mg). MS (m/z): 162 (M+H)+
Quantity
200 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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30 mL
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solvent
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100 mg
Type
catalyst
Reaction Step One

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